molecular formula C31H34BrN3O4 B10856103 (3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate

(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate

货号 B10856103
分子量: 592.5 g/mol
InChI 键: SVUSBZIJILRPDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UCM1341 is a synthetic organic compound known for its dual pharmacophore elements. It acts as a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. This compound has shown potential benefits in neuroprotection and inflammation resolution, making it a promising candidate for therapeutic applications .

准备方法

The synthesis of UCM1341 involves combining the pharmacophore elements of a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. The synthetic route typically includes the following steps:

化学反应分析

UCM1341 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

UCM1341 has a wide range of scientific research applications, including:

    Chemistry: UCM1341 is used in the study of chemical reactions and mechanisms, particularly those involving melatonin receptors and fatty acid amide hydrolase.

    Biology: UCM1341 is used in biological research to study its effects on cellular processes and signaling pathways.

    Medicine: UCM1341 has shown potential therapeutic benefits in neuroprotection and inflammation resolution, making it a candidate for the treatment of neuroinflammatory conditions.

    Industry: UCM1341 is used in the development of new drugs and therapeutic agents

作用机制

UCM1341 exerts its effects through a dual mechanism of action:

    Melatonin receptor agonist: UCM1341 binds to melatonin receptors, activating them and promoting neuroprotection and inflammation resolution.

    Fatty acid amide hydrolase inhibitor: UCM1341 inhibits the activity of fatty acid amide hydrolase, leading to increased levels of endocannabinoids such as anandamide and N-oleoylethanolamine. .

相似化合物的比较

UCM1341 is unique in its dual pharmacophore elements, combining the properties of a melatonin receptor agonist and a fatty acid amide hydrolase inhibitor. Similar compounds include:

UCM1341 exhibits greater neuroprotection and inflammation resolution compared to these reference compounds, making it a promising candidate for therapeutic applications .

属性

分子式

C31H34BrN3O4

分子量

592.5 g/mol

IUPAC 名称

(3-phenylphenyl) N-[6-[[3-(2-acetamidoethyl)-2-bromo-1H-indol-5-yl]oxy]hexyl]carbamate

InChI

InChI=1S/C31H34BrN3O4/c1-22(36)33-18-16-27-28-21-25(14-15-29(28)35-30(27)32)38-19-8-3-2-7-17-34-31(37)39-26-13-9-12-24(20-26)23-10-5-4-6-11-23/h4-6,9-15,20-21,35H,2-3,7-8,16-19H2,1H3,(H,33,36)(H,34,37)

InChI 键

SVUSBZIJILRPDJ-UHFFFAOYSA-N

规范 SMILES

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OCCCCCCNC(=O)OC3=CC=CC(=C3)C4=CC=CC=C4)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。